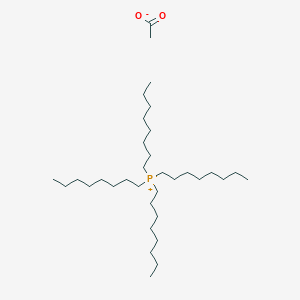
Tetraoctylphosphanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraoctylphosphanium acetate is a quaternary phosphonium salt with the chemical formula C32H68O2P. It is an ionic liquid known for its unique properties, such as high thermal stability and low volatility. This compound is used in various applications, including as a phase transfer catalyst and in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctylphosphanium acetate typically involves the reaction of tetraoctylphosphonium bromide with sodium acetate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Tetraoctylphosphanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate group can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts or other suitable reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts with different anions.
科学研究应用
Tetraoctylphosphanium acetate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizing agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of tetraoctylphosphanium acetate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
相似化合物的比较
Similar Compounds
- Tetrabutylphosphonium acetate
- Tetrabutylphosphonium bromide
- Tetraoctylphosphonium bromide
Uniqueness
Tetraoctylphosphanium acetate is unique due to its longer alkyl chains, which provide higher thermal stability and lower volatility compared to similar compounds like tetrabutylphosphonium acetate. This makes it particularly useful in high-temperature applications and processes requiring low vapor pressure.
属性
CAS 编号 |
172682-89-2 |
|---|---|
分子式 |
C34H71O2P |
分子量 |
542.9 g/mol |
IUPAC 名称 |
tetraoctylphosphanium;acetate |
InChI |
InChI=1S/C32H68P.C2H4O2/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-2(3)4/h5-32H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
NCYWEOAYLCHMDJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


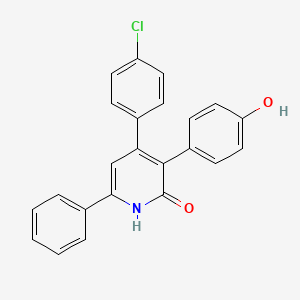
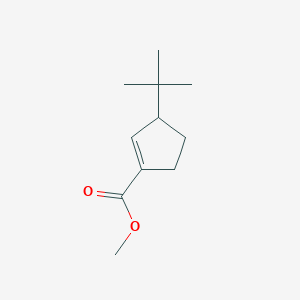
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
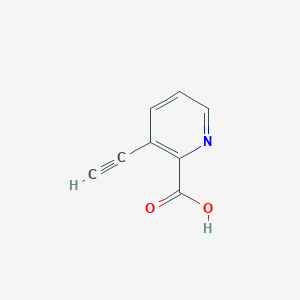
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
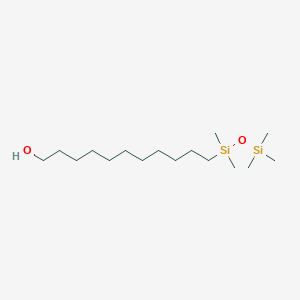
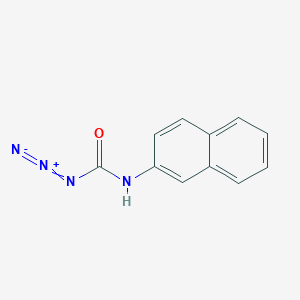
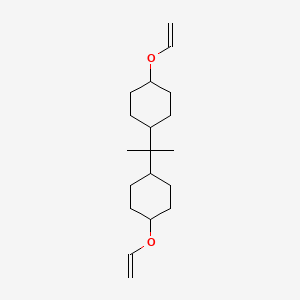
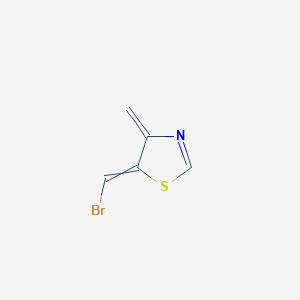
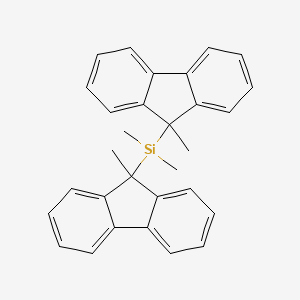
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
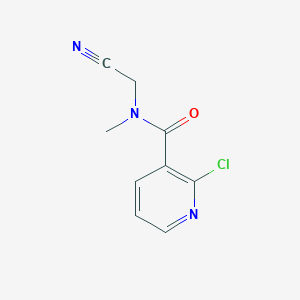
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
